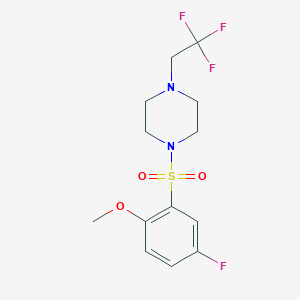

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential antimicrobial properties. The structure of this compound suggests that it is a piperazine derivative with a sulfonyl group attached to a substituted phenyl ring and a trifluoroethyl group. Piperazine derivatives are of significant interest in medicinal chemistry due to their biological activities, including antimicrobial effects.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a series of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and characterized by IR and 1H NMR techniques . Another study reported the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, where the structures were characterized by 1H NMR, 13C NMR, IR, and elemental analysis . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," although the exact method for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of the sulfonyl group and the substituted phenyl ring can significantly influence the binding affinity and efficacy of these compounds as antimicrobial agents. The trifluoroethyl group could also affect the molecule's lipophilicity and, consequently, its ability to penetrate bacterial cell walls or membranes .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their antimicrobial activity. The studies provided do not detail specific reactions for "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," but they do suggest that the synthesized compounds exhibit their antimicrobial effects through interactions with bacterial strains . The exact mechanism of action would likely involve the compound interfering with bacterial protein synthesis or cell wall synthesis, common targets for antimicrobial agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and melting point, are important for their practical application as antimicrobial agents. The provided papers do not give specific data on the physical and chemical properties of "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine." However, the studies do mention the evaluation of synthesized compounds for their antimicrobial activities, which implies that these compounds possess the necessary stability and solubility to be tested in vitro .

Relevant Case Studies

The provided papers include case studies where synthesized piperazine derivatives were evaluated for their antimicrobial activities against various bacterial strains. For example, compounds 4e, 5l, and 5m showed potent activities against both Gram-positive and Gram-negative bacteria . Another study found that certain derivatives exhibited better antibacterial activities against specific fungi . These case studies demonstrate the potential of piperazine derivatives, including "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," for development into new antimicrobial agents.

Scientific Research Applications

Neurological Research

- Serotonin Receptor Studies : Compounds related to 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine have been explored for their potential to study serotonin receptors, particularly the 5-HT1A receptor. For instance, [18F]p-MPPF has been utilized in PET imaging to assess serotonergic neurotransmission, showcasing its application in understanding brain function and disorders (Plenevaux et al., 2000).

Cancer Research

- Tumor Glycolysis Imaging : Derivatives like [18F]DASA-23 have been developed to measure pyruvate kinase M2 levels, a key enzyme in tumor glycolysis, using PET imaging. This demonstrates the compound's utility in cancer diagnosis and monitoring, particularly in glioblastoma (Patel et al., 2019).

Development of Imaging Agents

- Dopamine Transporter Imaging : Research into compounds such as GBR 12909, synthesized from related chemical structures, has led to the development of specific inhibitors for the dopamine uptake system. This is crucial for studying psychiatric and neurodegenerative disorders (Haka et al., 1989).

Antioxidant Activity

- Compounds containing the 4´-(substituted phenyl)piperazin-1´-yl moiety have been investigated for their antioxidant properties, highlighting the potential for developing novel antioxidants (Malík et al., 2017).

Antibacterial Research

- Novel piperazine derivatives have been synthesized and shown to exhibit antibacterial activities, indicating the role of such compounds in developing new antibacterial agents (Qi, 2014).

Fluorescent Ligands for Receptor Studies

- The development of fluorescent ligands based on piperazine structures for visualizing serotonin 1A receptors in living cells, contributing to the study of receptor dynamics and drug development (Lacivita et al., 2009).

properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F4N2O3S/c1-22-11-3-2-10(14)8-12(11)23(20,21)19-6-4-18(5-7-19)9-13(15,16)17/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOALXBTWOQGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)